![molecular formula C14H16N2O3 B1305856 Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate CAS No. 220394-91-2](/img/structure/B1305856.png)
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a compound that can be inferred to have a role in the synthesis of various heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, the general class of isocyanides to which it belongs is utilized in multicomponent reactions to construct complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives using isocyanides . These reactions are highly atom-economical, allowing for the construction of multiple bonds and functional groups in a single step. Similarly, the synthesis of dialkyl 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates also employs isocyanides in a four-component reaction, indicating the versatility of isocyanides in synthesizing diverse molecular frameworks .
Molecular Structure Analysis
The molecular structure of compounds related to Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate can be complex, with multiple rings and functional groups. For instance, the cyclization of lithiated pyridine and quinoline carboxamides leads to a variety of polycyclic heterocycles . These structures often contain several rings that are fused or linked together, which can significantly influence their chemical properties and reactivity.
Chemical Reactions Analysis
Isocyanides are reactive intermediates that participate in a variety of chemical reactions. They can react with alcohols, acids, and other nucleophiles to form diverse products, as demonstrated in the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives and 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates . These reactions often result in the formation of new carbon-carbon bonds and the introduction of functional groups such as amides and esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate and related compounds are influenced by their molecular structures. The presence of isocyanate groups, for example, can make these compounds reactive towards nucleophiles, leading to further chemical transformations. The polycyclic structures obtained from cyclization reactions can exhibit a range of properties depending on the nature and arrangement of the rings and substituents . Additionally, the synthesis of nickel complexes with pyridine derivatives demonstrates the potential coordination chemistry of related compounds, which can affect their magnetic properties .
Safety and Hazards
properties
IUPAC Name |
benzyl 4-isocyanatopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-11-15-13-6-8-16(9-7-13)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQXPARAPVCGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379943 | |
Record name | benzyl 4-isocyanatopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate | |
CAS RN |
220394-91-2 | |
Record name | benzyl 4-isocyanatopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.